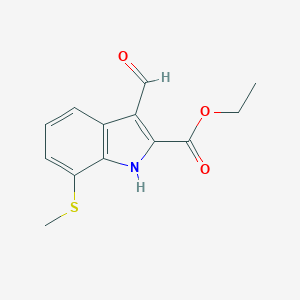
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BDBS has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of these enzymes can lead to a decrease in tumor cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide can inhibit the activity of carbonic anhydrase enzymes in vitro and in vivo. Additionally, 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects in animal models. 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has also been shown to inhibit tumor cell growth in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase enzymes, its potential as an anti-inflammatory agent, and its potential as an anticancer agent. However, the limitations of using 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, including:
1. Further studies to determine the safety and efficacy of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as an anticancer agent.
2. Studies to determine the potential of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as an anti-inflammatory agent in human models.
3. Studies to determine the potential of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as a treatment for diseases such as osteoporosis and glaucoma.
4. Development of new synthetic methods for 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide to improve yield and purity.
5. Studies to determine the potential of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide as a diagnostic tool for diseases such as cancer.
In conclusion, 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. Its ability to inhibit carbonic anhydrase enzymes, its potential as an anti-inflammatory agent, and its potential as an anticancer agent make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in human models.
Méthodes De Synthèse
The synthesis of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide can be achieved through various methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with diethylamine in the presence of a base. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl isocyanate with diethylamine. Both methods have been successful in producing 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide with high yield and purity.
Applications De Recherche Scientifique
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including as an inhibitor of carbonic anhydrase enzymes and as a potential anti-inflammatory agent. Studies have also shown that 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide may have potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Propriétés
Nom du produit |
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18BrNO3S |
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-5-14(6-2)18(15,16)12-8-10(13)9(3)7-11(12)17-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
VUDJVHZGAAAGGD-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)
![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
